molecular formula C14H21NO2 B080779 Heptyl 4-aminobenzoate CAS No. 14309-40-1

Heptyl 4-aminobenzoate

Cat. No.: B080779
CAS No.: 14309-40-1
M. Wt: 235.32 g/mol
InChI Key: IAHJVNSZPMIREM-UHFFFAOYSA-N
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Description

Heptyl 4-aminobenzoate is an organic compound with the molecular formula C14H21NO2. It is an ester derivative of 4-aminobenzoic acid, where the hydrogen atom of the carboxyl group is replaced by a heptyl group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.

Mechanism of Action

Target of Action

Heptyl 4-aminobenzoate, like other benzoate compounds, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for sensation and consciousness .

Mode of Action

The compound acts by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of sodium ions through the ion channel, thereby blocking the conduction of nerve impulses . As a result, local sensation is lost without affecting consciousness, making it useful for local surgery and treatment .

Biochemical Pathways

This compound, as an aminobenzoate derivative, is involved in various biochemical pathways. Aminobenzoates are building blocks for a wide range of microbial natural products . They are derived from the central shikimate pathway metabolite chorismate . The ortho-isomer (anthranilate) and PABA are funnelled into folate biosynthesis, while anthranilate is the scaffold for biosynthetic elaboration into many natural heterocycles .

Pharmacokinetics

Similar compounds like 4-aminobenzoic acid (paba) are absorbed through a passive process and undergo phase ii biotransformation . PABA can be metabolized by either N-acetylation or in conjugation with glycine in the liver to produce 4-aminohippuric acid . Both these metabolic processes can take place to synthesize 4-acetamidohippuric acid .

Result of Action

The primary result of this compound’s action is the loss of local sensation, making it a potential local anesthetic . By blocking the conduction of nerve impulses, it inhibits the nervous system without affecting consciousness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with heptyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated to maintain optimal reaction conditions. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Heptyl 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Heptyl 4-aminobenzoate is unique due to its longer alkyl chain, which can influence its solubility, absorption, and overall efficacy in various applications compared to its shorter-chain counterparts.

Properties

IUPAC Name

heptyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14(16)12-7-9-13(15)10-8-12/h7-10H,2-6,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHJVNSZPMIREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162305
Record name Heptyl p-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14309-40-1
Record name Heptyl p-aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl p-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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